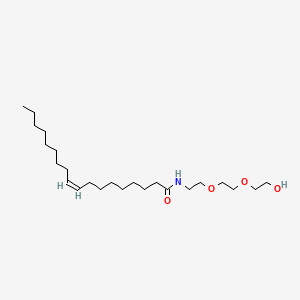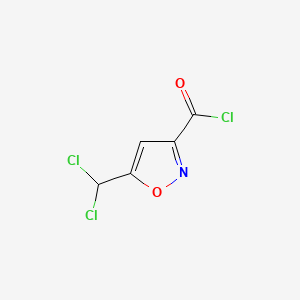![molecular formula C32H44O7 B591105 [(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate CAS No. 126240-11-7](/img/structure/B591105.png)
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is a novel ergostane-type steroid isolated from the leaves and stems of Petunia parodii, a species within the genus Petunia. This compound is part of a broader class of petuniasterones, which are known for their unique Δ1,4-diene-3-one structure and 7α-oxygenated functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of petuniasterone K involves the extraction of ergostane-type steroids from Petunia parodii. The process typically includes:
Extraction: Leaves and stems of Petunia parodii are harvested and subjected to solvent extraction to isolate the crude steroidal compounds.
Purification: The crude extract undergoes chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to purify petuniasterone K.
Characterization: The purified compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure
Industrial Production Methods
While specific industrial production methods for petuniasterone K are not well-documented, the general approach would involve large-scale cultivation of Petunia parodii, followed by the extraction and purification processes mentioned above. Optimization of solvent use and chromatographic conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups within the molecule, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of petuniasterone K .
Scientific Research Applications
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying ergostane-type steroids and their chemical properties.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
The mechanism of action of petuniasterone K involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Petuniasterone A
- Petuniasterone D
- Petuniasterone E
- Petuniasterone I
- Petuniasterone J
- Petuniasterone L
- Petuniasterone M
- Petuniasterone O
- Petuniasterone R
Uniqueness
[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate is unique due to its specific Δ1,4-diene-3-one structure and 7α-oxygenated functionality, which distinguishes it from other petuniasterones. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
126240-11-7 |
|---|---|
Molecular Formula |
C32H44O7 |
Molecular Weight |
540.697 |
InChI |
InChI=1S/C32H44O7/c1-17(24-16-30(7)27(3,4)38-31(8,36-24)39-30)32-25(37-32)15-22-26-21(10-12-29(22,32)6)28(5)11-9-20(34)13-19(28)14-23(26)35-18(2)33/h9,11,13,17,21-26H,10,12,14-16H2,1-8H3/t17-,21+,22+,23-,24-,25+,26-,28+,29+,30+,31?,32+/m1/s1 |
InChI Key |
JJTNXLYSYGXSFL-VMNYMRNNSA-N |
SMILES |
CC(C1CC2(C(OC(O1)(O2)C)(C)C)C)C34C(O3)CC5C4(CCC6C5C(CC7=CC(=O)C=CC67C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)](/img/new.no-structure.jpg)
![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)
![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)
